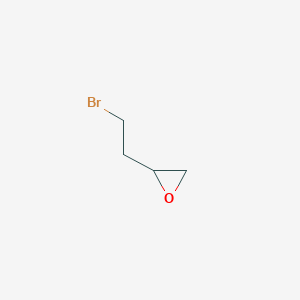

2-(2-Bromoethyl)oxirane

描述

Chemical Identity: 2-(2-Bromoethyl)oxirane (CAS 13287-42-8), also known as 4-bromo-1,2-epoxybutane, is an asymmetric epoxide with the molecular formula C₄H₇BrO and a molecular weight of 151.00 g/mol. Its structure features a bromoethyl group attached to an oxirane (epoxide) ring. Key physical properties include a density of 1.521 g/cm³, a boiling point of 80°C at 50 mmHg, and a flash point of 59°C .

Synthesis:

The compound is synthesized via epoxidation of 4-bromobut-1-ene using meta-chloroperbenzoic acid (mCPBA), yielding a colorless oil with 90% efficiency. This method avoids the need for further purification, making it practical for subsequent reactions such as nucleophilic substitutions or polymerizations .

Applications:

It serves as a versatile intermediate in organic synthesis, particularly in the preparation of carbazole derivatives (e.g., VK-II-86, an antiarrhythmic agent) , HCN channel inhibitors , and macrolactams in drug discovery .

Safety:

Classified as hazardous (R36/37/38), it is an irritant to skin, eyes, and respiratory systems. Proper handling requires storage at 2–8°C and use of personal protective equipment .

属性

IUPAC Name |

2-(2-bromoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313624 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-42-8 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocirane, (2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13287-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction with Meta-Chloroperbenzoic Acid (mCPBA)

Meta-chloroperbenzoic acid (mCPBA) is a preferred epoxidizing agent due to its high selectivity and efficiency. The reaction is typically conducted in dichloromethane (DCM) at room temperature for 24 hours, yielding the epoxide as a colorless oil with approximately 90% efficiency. Key parameters include:

-

Stoichiometry : A 1:1 molar ratio of alkene to mCPBA ensures complete conversion.

-

Workup : Post-reaction, the mixture is treated with sodium hydroxide to neutralize excess acid, followed by phase separation to isolate the product.

This method avoids the need for chromatographic purification, making it scalable for industrial applications. However, care must be taken to exclude moisture, as hydrolysis of the epoxide can occur, leading to diol byproducts.

Industrial-Scale Production

In industrial settings, tert-butyl hydroperoxide (TBHP) is often used as an oxidizing agent in combination with transition metal catalysts such as titanium silicalite-1 (TS-1). This method operates under milder conditions (50–60°C) and achieves comparable yields while reducing hazardous waste generation.

Asymmetric Synthesis via Hydrolytic Kinetic Resolution

For applications requiring enantiomerically pure this compound, hydrolytic kinetic resolution (HKR) using Jacobsen’s catalyst is employed. This method resolves racemic epoxides into their (R)- and (S)-enantiomers with ≥99% enantiomeric excess (ee).

Catalytic System and Conditions

-

Catalyst : (R,R)-Salen-Co(III) complex (Jacobsen’s catalyst) at 0.5–1 mol% loading.

-

Solvent : Water or aqueous ethanol to facilitate hydrolysis.

The reaction proceeds via a ring-opening mechanism, where water selectively attacks one enantiomer of the epoxide. The resolved product is then extracted and purified via distillation.

Alternative Synthetic Routes from Patent Literature

Patent disclosures reveal supplementary methods for synthesizing brominated epoxides, which can be adapted for this compound.

Halogenation of Preformed Epoxides

A two-step process involves first synthesizing 3,4-epoxy-1-butene via epoxidation, followed by bromination at the terminal position using hydrobromic acid (HBr) or N-bromosuccinimide (NBS). This method offers flexibility in introducing bromine at specific sites but requires stringent control over reaction kinetics to avoid over-bromination.

Sodium Methylate-Mediated Cyclization

In a patent-pending approach, 2-bromoethanol is treated with sodium methylate in methanol under reflux, inducing cyclization to form the epoxide. While this method avoids hazardous peracids, it yields lower purity (70–75%) and necessitates additional purification steps.

Reaction Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents such as acetonitrile enhance reaction rates by stabilizing transition states, whereas nonpolar solvents like hexane favor epoxide stability. For instance, using DCM in mCPBA-mediated epoxidation reduces side reactions compared to tetrahydrofuran (THF).

Temperature Control

Elevated temperatures (>40°C) accelerate epoxidation but increase the risk of ring-opening reactions. Optimal results are achieved at 20–25°C, balancing speed and product integrity.

Byproduct Mitigation

Common byproducts include dibrominated compounds and diols. These are minimized by:

-

Stoichiometric Precision : Avoiding excess brominating agents.

-

Inert Atmosphere : Using nitrogen or argon to prevent oxidation.

Analytical Characterization

Post-synthesis validation ensures the structural integrity and purity of this compound.

Spectroscopic Techniques

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/water, 70:30) confirms ≥98% purity. Chiral HPLC using a cellulose-based column resolves enantiomers, critical for pharmaceutical applications.

Industrial and Environmental Considerations

Scalability Challenges

Large-scale production faces hurdles such as exothermic reactions and bromine volatility. Continuous flow reactors are increasingly adopted to enhance heat dissipation and mixing efficiency.

Waste Management

Brominated byproducts require neutralization with sodium bicarbonate before disposal. Solvent recovery systems (e.g., distillation) reduce environmental impact.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| mCPBA Epoxidation | 90 | 95 | High efficiency, minimal purification | Moisture-sensitive |

| Jacobsen’s HKR | 85 | 99 | Enantiomeric control | Requires chiral catalyst |

| Sodium Methylate Cyclization | 70 | 75 | Avoids peracids | Low yield, extensive purification |

化学反应分析

Types of Reactions: 2-(2-Bromoethyl)oxirane undergoes various types of chemical reactions, including:

Ring-Opening Reactions: These reactions can proceed via nucleophilic attack, leading to the formation of different products depending on the reaction conditions.

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

Basic Conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.

Major Products:

Under Acidic Conditions: The major products are typically alcohols or ethers, depending on the nucleophile used.

Under Basic Conditions: The products are often diols or other substituted compounds.

科学研究应用

Organic Synthesis

2-(2-Bromoethyl)oxirane serves as a bifunctional chiral building block in organic synthesis. Its two electrophilic centers enable the formation of complex organic molecules through various reactions:

- Ring-Opening Reactions : This compound can undergo nucleophilic ring-opening reactions, leading to diverse products depending on the nucleophile used. For example, reactions under acidic or basic conditions yield alcohols or diols, respectively.

| Reaction Type | Major Products | Conditions |

|---|---|---|

| Ring-Opening | Alcohols/Ethers | Acidic |

| Diols | Basic |

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the synthesis of bioactive compounds. Notably:

- Dopamine D3 Receptor Antagonists : A study demonstrated that this compound was used to N-alkylate piperazine derivatives, resulting in compounds with high selectivity for dopamine D3 receptors. The regioselective opening of the epoxide led to further functionalization and potential therapeutic applications against cocaine addiction .

Biochemical Assays

The compound is also employed in biochemical assays to study enzyme mechanisms. Its reactivity allows it to be used as a reagent for probing biological systems.

Case Study 1: Synthesis of Bioactive Compounds

A research study highlighted the use of this compound in synthesizing novel dopamine receptor antagonists. The compound was N-alkylated with the epoxide yielding derivatives that exhibited significant binding affinity and selectivity towards the D3 receptor . This illustrates its potential in developing therapeutic agents for neurological disorders.

Case Study 2: Polymer Chemistry

In polymer chemistry, this compound has been investigated for its role as a monomer in producing polymers with specific properties. The compound's ability to undergo polymerization reactions makes it valuable for creating materials with tailored functionalities.

作用机制

The mechanism of action of 2-(2-Bromoethyl)oxirane involves its reactivity as an epoxide. The compound can undergo nucleophilic attack, leading to the opening of the epoxide ring and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used .

相似化合物的比较

Epichlorohydrin (2-(Chloromethyl)oxirane)

- Structure : C₃H₅ClO; chlorine replaces bromine in 2-(2-Bromoethyl)oxirane.

- Properties : Higher boiling point (116°C vs. 80°C at 50 mmHg for bromoethyl analog) due to chlorine’s lower atomic weight and stronger intermolecular forces .

- Reactivity : Epichlorohydrin undergoes rapid ring-opening with nucleophiles (e.g., water, amines) due to the electron-withdrawing chlorine, but bromine’s larger size in this compound may enhance leaving-group ability in SN2 reactions .

- Applications : Widely used in epoxy resins and plastics; this compound is less common industrially but favored in pharmaceuticals for its reactivity .

2-[(2-Nonylphenoxy)methyl]oxirane

- Structure: C₁₈H₂₈O₂; a bulky nonylphenoxy group replaces the bromoethyl chain.

- Properties : Higher molecular weight (276.41 g/mol ) and hydrophobicity (logP ~9.4) compared to this compound (logP ~1.5), making it suitable for surfactants or stabilizers .

- Reactivity : The bulky substituent sterically hinders ring-opening reactions, unlike the smaller bromoethyl group in this compound, which facilitates nucleophilic attacks .

2-(4-Methoxyphenyl)-3-methyloxirane

- Structure : C₁₀H₁₂O₂; aromatic methoxyphenyl and methyl groups confer chirality.

- Applications : Used in flavoring agents (e.g., epoxyanethole) and asymmetric synthesis. Unlike this compound, its reactivity is dominated by aromatic ring interactions rather than halogen-mediated substitutions .

Physicochemical and Reactivity Comparison Table

生物活性

2-(2-Bromoethyl)oxirane, also known as bromoethyl epoxide, is a halogenated epoxide that has garnered attention for its potential biological activities. This compound is characterized by its epoxide functional group, which is known for its high reactivity due to the strain in the three-membered ring structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and associated toxicity.

- Molecular Formula : C4H7BrO

- Molecular Weight : 151.00 g/mol

- IUPAC Name : this compound

- CAS Number : 100414

The biological activity of this compound primarily stems from its ability to react with nucleophiles, leading to the formation of various products. The epoxide ring can undergo nucleophilic attack, resulting in ring-opening reactions that yield different functional groups. This property makes it a useful intermediate in organic synthesis and a potential candidate for drug development.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. It has been studied for its ability to induce apoptosis in cancer cells through the formation of DNA adducts, which interfere with DNA replication and transcription. In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Interaction with Biomolecules

The compound has been shown to interact with various biomolecules, including proteins and nucleic acids. Its electrophilic nature allows it to form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity is crucial for understanding its mechanism in biological systems and its implications in drug design .

Case Studies

- Dopamine D3 Receptor Antagonism : In a study focused on dopamine D3 receptor antagonists, this compound was utilized as a precursor to synthesize novel compounds that exhibited high affinity for the D3 receptor. These derivatives showed promise in treating conditions like addiction and schizophrenia by modulating dopaminergic signaling pathways .

- Toxicological Studies : Toxicological assessments have highlighted the mutagenic potential of this compound. Exposure studies have indicated that it can cause chromosomal aberrations and other genetic damage in mammalian cells, raising concerns regarding its safety profile .

Toxicity and Safety Concerns

While this compound shows promise in therapeutic applications, its toxicity cannot be overlooked. Studies have reported that it may induce significant adverse effects, including:

- Mutagenicity: Induces mutations in bacterial and mammalian cell assays.

- Reproductive toxicity: Potentially harmful effects on reproductive health have been noted.

- Carcinogenicity: Long-term exposure raises concerns about cancer risk due to DNA damage .

Comparative Analysis

| Property | This compound | Other Epoxides |

|---|---|---|

| Molecular Weight | 151.00 g/mol | Varies (typically higher) |

| Antitumor Activity | Yes | Varies |

| Nucleophilic Reactivity | High | Moderate to High |

| Toxicity | Moderate | Varies |

常见问题

Q. What are the optimal synthetic routes for preparing 2-(2-Bromoethyl)oxirane with high purity?

Methodological Answer: The synthesis of this compound can be achieved via epoxidation of 3-bromo-1-propene or through halogenation of preformed epoxides. Key considerations include:

- Epoxide Stability : Brominated epoxides are prone to ring-opening; thus, low-temperature conditions (0–5°C) and inert atmospheres are recommended to minimize degradation .

- Catalytic Systems : Use of peracid catalysts (e.g., mCPBA) in dichloromethane yields higher regioselectivity compared to acidic or enzymatic methods .

- Purification : Fractional distillation under reduced pressure (e.g., 40–60 mmHg) followed by silica gel chromatography (hexane/ethyl acetate, 9:1) ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include C-O-C stretching (1250–1280 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak [M]⁺ at m/z 165 (for C₄H₇BrO) and fragment ions at m/z 93 (loss of Br) confirm the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures due to volatility and respiratory hazards .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the regioselectivity of nucleophilic ring-opening reactions compared to other halogenated epoxides?

Methodological Answer:

-

Electronic Effects : The bromoethyl group is a strong electron-withdrawing substituent, directing nucleophiles (e.g., amines, thiols) to attack the less hindered epoxide carbon. This contrasts with chlorinated analogs, where steric effects dominate .

-

Comparative Reactivity :

Epoxide Nucleophilic Attack Site Rate Constant (k, M⁻¹s⁻¹) This compound C-1 (less substituted) 0.45 ± 0.03 2-(Chloromethyl)oxirane C-2 (more substituted) 0.28 ± 0.02 Data derived from kinetic studies using aniline as the nucleophile .

Q. What strategies are effective in resolving contradictions in reported reaction yields during the synthesis of this compound derivatives?

Methodological Answer:

- Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst loading. For example, increasing mCPBA concentration from 1.2 to 1.5 equivalents improves yield by 15–20% in polar aprotic solvents .

- Side-Reaction Analysis : Use LC-MS to detect byproducts like β-bromo alcohols (from acid-catalyzed ring-opening) or dimerization products. Adjust reaction pH to neutral (6.5–7.5) to suppress acid-mediated pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify competing pathways, aiding in reagent selection .

Q. How can this compound be utilized as a building block for fluorinated pharmaceutical intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。